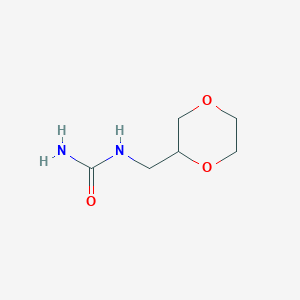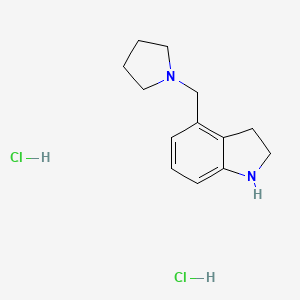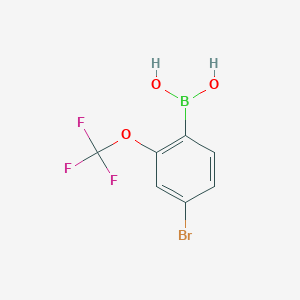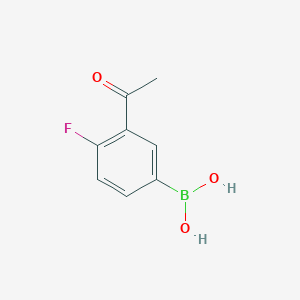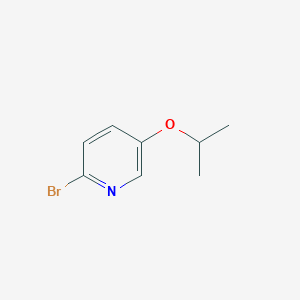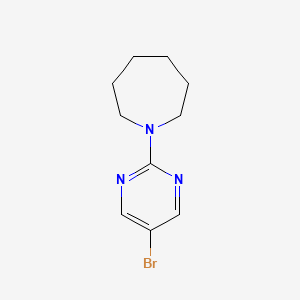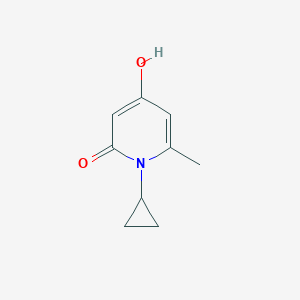
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C9H11NO2 . It has a molecular weight of 165.19 g/mol. The SMILES representation of its structure isCC1=CC(=CC(=O)N1C2CC2)O . Physical And Chemical Properties Analysis
This compound has a solubility of 2.876e+004 mg/L in 25 ºC water . Its density is calculated to be 1.4±0.1 g/cm3 . The index of refraction is calculated to be 1.654 . The melting point is 113.01 ºC, and the boiling point is 341.76 ºC, 317.6±42.0 ºC at 760 mmHg . The flash point is calculated to be 145.9±27.9 ºC .Wissenschaftliche Forschungsanwendungen
Topoisomerase II Inhibition
1-Cyclopropyl derivatives have been investigated for their inhibitory activity against mammalian topoisomerase II (topo II), a crucial enzyme involved in DNA replication and cell cycle regulation. The compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, closely related to the core structure of interest, exhibited significant inhibitory activity, suggesting potential applications in cancer research and therapy due to its effects on cell proliferation and viability. A series of analogs modified at various positions showed diverse activities, highlighting the impact of structural changes on biological activity (Wentland et al., 1993).
Conformational Restriction in Drug Design
The cyclopropyl ring has been utilized effectively to restrict the conformation of biologically active compounds, thereby improving activity and investigating bioactive conformations. Specifically, cyclopropyl-containing compounds, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have been designed as conformationally restricted analogues of histamine. This approach can lead to the development of more selective and potent therapeutic agents by exploring the spatial orientation of molecules (Kazuta et al., 2002).
Cytochrome P450 Enzyme Interaction
Studies have explored the interaction between cyclopropyl-containing compounds and cytochrome P450 enzymes, which are critical for drug metabolism. For instance, the oxidation of trans-1-methyl-2-phenylcyclopropane by rat liver microsomal enzymes, a cytochrome P450-catalyzed reaction, provided insights into the mechanism of hydroxylation of hydrocarbons. This research contributes to a better understanding of drug metabolism and the design of compounds with favorable pharmacokinetic properties (Atkinson et al., 1994).
Synthesis of Novel Structures
The cyclopropyl group has also been leveraged in synthetic chemistry for the construction of complex molecules. For example, N-cyclopropyl enamines have been used in iodine-mediated annulation reactions to produce 1,4-dihydropyridine (1,4-DHP) derivatives. This method facilitates the synthesis of pyridine and related bicyclic frameworks, which are of interest in medicinal chemistry due to their wide range of biological activities (Wei et al., 2021).
Safety And Hazards
The compound has been assigned the hazard symbols GHS07 and GHS08 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(11)5-9(12)10(6)7-2-3-7/h4-5,7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPFPOMPCTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



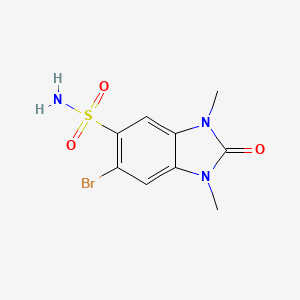
![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
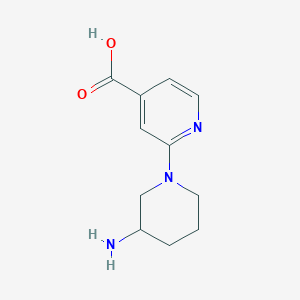
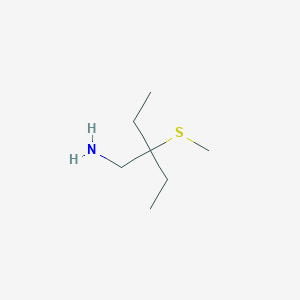
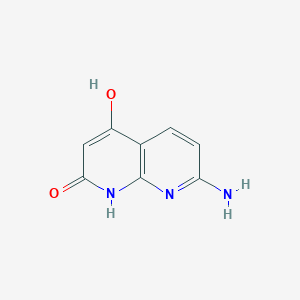
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
